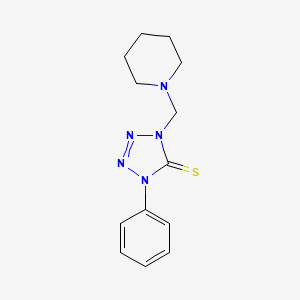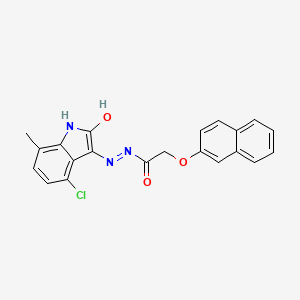
1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a white crystalline powder that is soluble in water and organic solvents. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
DPCPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. The adenosine A1 receptor is widely expressed in various tissues and organs, including the brain, heart, and kidneys. The binding of adenosine to the A1 receptor activates a signaling cascade that leads to the inhibition of adenylate cyclase and the reduction of cAMP levels. DPCPX blocks the binding of adenosine to the A1 receptor, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DPCPX has also been shown to reduce myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation. Furthermore, DPCPX has been investigated for its potential neuroprotective effects by reducing neuroinflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific inhibition of the receptor without affecting other adenosine receptors. DPCPX is also water-soluble, which facilitates its use in in vitro and in vivo experiments. However, DPCPX has some limitations for lab experiments. It has low bioavailability and a short half-life, which limits its use in animal studies. Furthermore, DPCPX has poor solubility in some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on DPCPX. One potential direction is the investigation of its therapeutic potential in various cancers, including breast cancer, lung cancer, and prostate cancer. Another direction is the exploration of its potential neuroprotective effects in various neurological disorders, including Huntington's disease and amyotrophic lateral sclerosis. Furthermore, the development of novel DPCPX analogs with improved bioavailability and pharmacokinetic properties could enhance its therapeutic potential. Overall, the research on DPCPX has significant implications for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of DPCPX involves several steps, starting with the reaction of 3,4-dichlorophenylacetonitrile with 1,2-methylenedioxybenzene in the presence of sodium methoxide to form the intermediate 2,3-dihydro-1,4-benzodioxin-6-carbonitrile. The intermediate is then reacted with methanesulfonyl chloride in the presence of triethylamine to form DPCPX. The overall yield of the synthesis is around 25%.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer properties by inhibiting the growth and proliferation of cancer cells. DPCPX has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and preventing arrhythmias. Furthermore, DPCPX has been investigated for its potential neuroprotective effects in various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-12-3-1-10(7-13(12)17)9-23(19,20)18-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDBAVHUXYWWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)

![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)
